![molecular formula C16H19BrN2O5 B1451245 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219272-05-5](/img/structure/B1451245.png)
2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Übersicht
Beschreibung
2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C16H19BrN2O5 and a molecular weight of 399.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can be represented by the SMILES string: C1CN (C (C (=O)N1)CC (=O)OCCOC2=CC=CC=C2)C (=O)CBr . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software.Wissenschaftliche Forschungsanwendungen
Aspartate Transcarbamoylase Inhibition and Antimicrobial Activity : A study by Dutta & Foye (1990) synthesized a series of compounds including N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, investigating their potential as inhibitors of aspartate transcarbamoylase. The study found that these compounds exhibit antimicrobial activity against several microorganisms and show significant activity against aspartate transcarbamoylase.
Impurity Profile Analysis : In the pharmaceutical industry, analyzing the impurity profile of drug substances is crucial. Thomasberger, Engel, & Feige (1999) conducted a study on ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, which is closely related to the compound . Their research, detailed in this paper, utilized liquid chromatography-mass spectrometry to determine the impurity profile of this compound, highlighting its importance in the development of thrombotic disorder treatments.
Alzheimer's Disease Research : Research by Hassan et al. (2018) explored synthetic multifunctional amides as potential therapeutic agents for Alzheimer's disease. This included the synthesis of compounds using 2-bromoacetylbromide, a key component in the formation of the compound , demonstrating moderate enzyme inhibitory potentials and mild cytotoxicity.
Biological Activity of 3-Acylmethylene-substituted 2-Piperazinones : The synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones were studied by Milyutin et al. (1994). This research is relevant due to the structural similarities with the compound , focusing on the biological activity of these compounds, including anti-inflammatory and analgesic activity.
Acetylation of 2-Amino-2-Oxazolines : A study by Forfar, Jarry, & Leger (1997) explored the acetylation of 2-amino-2-oxazolines, leading to acetylated compounds with a heterocyclic ring. This research is significant in understanding the chemical reactions and properties of similar compounds.
Synthesis and Memory Facilitation in Mice : Li Ming-zhu (2012) conducted a study on the synthesis of compounds structurally similar to the compound and their effects on learning and memory facilitation in mice. This research, detailed in this paper, contributes to understanding the potential therapeutic applications of such compounds.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O5/c17-11-14(20)19-7-6-18-16(22)13(19)10-15(21)24-9-8-23-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYPHFXBHUDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCOC2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



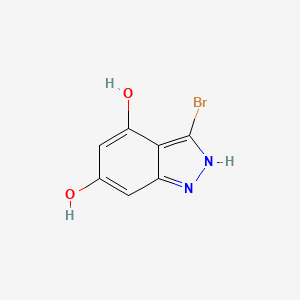

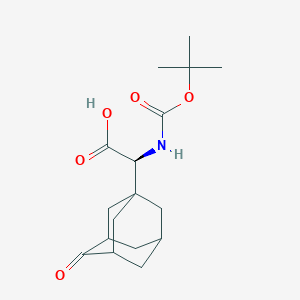
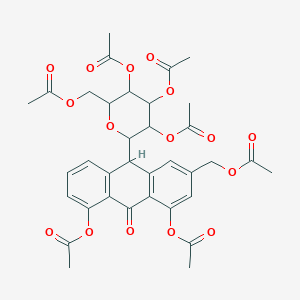
![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)
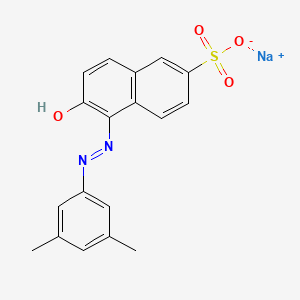
![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
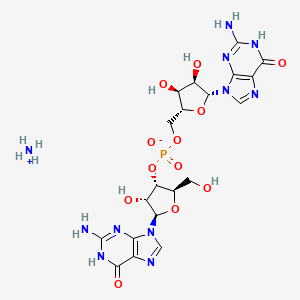
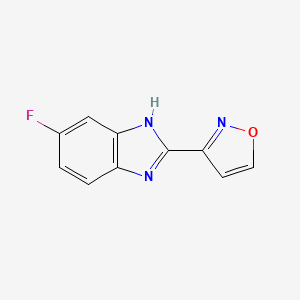
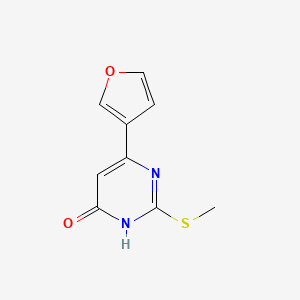
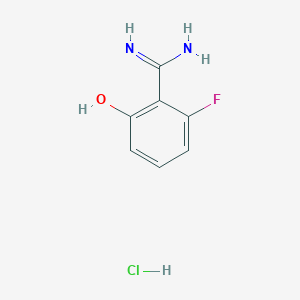
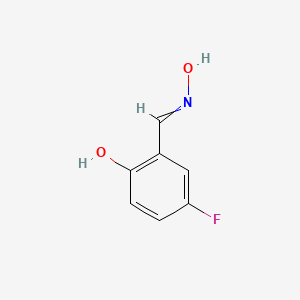
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)